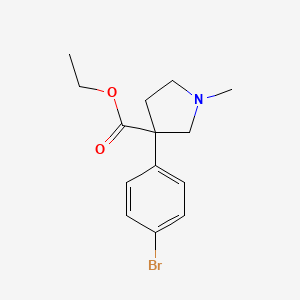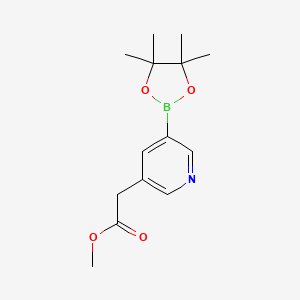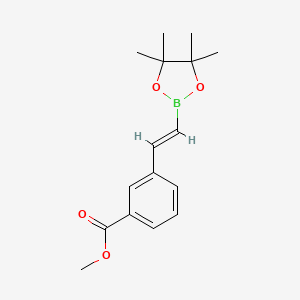![molecular formula C41H44N2O6Si B14032223 (2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14032223.png)
(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-dien-10-one” is a complex organic molecule with multiple functional groups It is characterized by its intricate structure, which includes silyl ether, benzyl ether, and diazatricyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, formation of the diazatricyclic core, and introduction of the silyl and benzyl ether groups. Typical reaction conditions might include the use of strong bases, protecting groups like tert-butyl(diphenyl)silyl chloride, and various organic solvents.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other diazatricyclic molecules, silyl ethers, and benzyl ethers.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C41H44N2O6Si |
|---|---|
Molecular Weight |
688.9 g/mol |
IUPAC Name |
(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C41H44N2O6Si/c1-30-25-43-38-35(48-39(43)42-37(30)44)36(46-27-32-19-11-6-12-20-32)41(49-38,28-45-26-31-17-9-5-10-18-31)29-47-50(40(2,3)4,33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-25,35-36,38H,26-29H2,1-4H3/t35-,36-,38+,41-/m0/s1 |
InChI Key |
DCWZCAAJUKZOST-JXWQITIZSA-N |
Isomeric SMILES |
CC1=CN2[C@H]3[C@H]([C@@H]([C@](O3)(COCC4=CC=CC=C4)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C)OCC7=CC=CC=C7)OC2=NC1=O |
Canonical SMILES |
CC1=CN2C3C(C(C(O3)(COCC4=CC=CC=C4)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C)OCC7=CC=CC=C7)OC2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)












